molecular formula C24H25N5O2S2 B300033 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B300033
M. Wt: 479.6 g/mol
InChI Key: FBPSPDWXYZYPNK-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrazole ring with a thienopyrimidine moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl and dimethyl groups. The thienopyrimidine moiety is then synthesized separately and coupled with the pyrazole derivative through a thioacetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving pyrazole and thienopyrimidine derivatives.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrazole and thienopyrimidine moieties may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • 1-benzyl-3,3-dimethyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring and a thienopyrimidine moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H25N5O2S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H25N5O2S2/c1-14-21(15(2)29(27-14)12-16-8-5-4-6-9-16)25-19(30)13-32-24-26-22-20(23(31)28(24)3)17-10-7-11-18(17)33-22/h4-6,8-9H,7,10-13H2,1-3H3,(H,25,30)

InChI Key

FBPSPDWXYZYPNK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C

Origin of Product

United States

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